

Comparative Carcinogenic Risk Assessment of Dichloropropane Isomers

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Compound of Interest

Compound Name: 1,2-DICHLOROPROPENE

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This guide provides a comparative analysis of the carcinogenic potential of three dichloropropane isomers: 1,2-dichloropropane (1,2-DCP), 1,3-dichloropropane (1,3-DCP), and 2,2-dichloropropane (2,2-DCP). The assessment is based on a comprehensive review of publicly available experimental data from toxicology studies and regulatory assessments.

Executive Summary

1,2-Dichloropropane and 1,3-dichloropropene (a closely related compound often studied alongside dichloropropanes) have demonstrated carcinogenic potential in animal studies, leading to their classification as probable or reasonably anticipated human carcinogens by various health agencies. In contrast, a significant data gap exists for the carcinogenicity of 2,2-dichloropropane, with available information suggesting a lower toxicological potential compared to the other isomers. The primary mechanism of activation for 1,2-DCP and 1,3-DCP involves metabolism via glutathione (GSH) conjugation.

Data Presentation

Table 1: Carcinogenicity Classification of Dichloropropane Isomers

Isomer	IARC Classification	U.S. EPA Classification	U.S. NTP Classification
1,2-Dichloropropane	Group 3: Not classifiable as to its carcinogenicity to humans[1]	Group B2: Probable human carcinogen[2]	Reasonably anticipated to be a human carcinogen
1,3-Dichloropropene	Group 2B: Possibly carcinogenic to humans	Likely to be Carcinogenic to Humans	Reasonably anticipated to be a human carcinogen[3]
2,2-Dichloropropane	Not Assessed[4]	Not Classified	Not Listed[4]

Table 2: Summary of Carcinogenicity Data from Animal Bioassays

Isomer & Study	Species/Strain	Route	Doses	Findings
1,2-Dichloropropane (NTP TR 263)[5]	Rat (F344/N)	Gavage	Male: 0, 125, 250 mg/kg/day; Female: 0, 125, 250 mg/kg/day	No evidence of carcinogenicity in male rats. Inconclusive results in female rats.[1]
	Mouse (B6C3F1)	Gavage	Male & Female: 0, 125, 250 mg/kg/day	Increased incidence of hepatocellular adenomas and carcinomas in male and female mice.[1][6]
1,3-Dichloropropene (as Telone II) (NTP TR 269)[7][8]	Rat (F344/N)	Gavage	Male & Female: 0, 25, 50 mg/kg/day	Increased incidence of squamous cell papillomas and carcinomas of the forestomach in males and females. Increased incidence of neoplastic nodules in the liver of males.[3]
	Mouse (B6C3F1)	Gavage	Male & Female: 0, 50, 100 mg/kg/day	Increased incidence of transitional cell carcinomas of the urinary bladder, alveolar/bronchio

lar adenomas,
and squamous
cell papillomas or
carcinomas of
the forestomach
in females.[3]

2,2-
Dichloropropane

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-

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No long-term
carcinogenicity
studies in
animals are
available.[4]

Table 3: Summary of Genotoxicity Data

Isomer	Ames Test (Salmonella typhimurium)	In vivo Micronucleus Assay	Other Findings
1,2-Dichloropropane	Mixed results, some positive with metabolic activation.[1][9]	Negative.[9]	Induced sister chromatid exchanges and chromosomal aberrations in CHO cells.[1] Dose- dependently increased DNA damage in the liver of mice.[10][11]
1,3-Dichloropropene	Positive in multiple strains with and without metabolic activation.	-	Induced DNA breakage in human lymphocytes in vitro. [12]
2,2-Dichloropropane	Not mutagenic in various strains of Salmonella.[4]	-	Did not produce mutagenic metabolites in the presence of GSTT1-1.[4]

Experimental Protocols

National Toxicology Program (NTP) Gavage Carcinogenicity Bioassay (General Protocol)

A standardized protocol is followed for NTP carcinogenicity studies to ensure comparability of results.[\[13\]](#)

- **Test Animals:** Fischer 344/N rats and B6C3F1 mice are commonly used strains. Animals are typically 6 weeks old at the start of the study.
- **Group Size:** Groups of 50 male and 50 female animals are used for each dose level and for the vehicle control group.
- **Administration of Test Substance:** The dichloropropane isomer, dissolved in a vehicle such as corn oil, is administered by gavage. Dosing is typically performed 5 days a week for a period of 103 weeks.
- **Dose Selection:** Dose levels are determined from 16-day and 13-week toxicity studies to establish a maximum tolerated dose (MTD).
- **Observations:** Animals are observed twice daily for mortality and morbidity. Body weights are recorded weekly for the first 13 weeks and monthly thereafter. Clinical observations are recorded weekly.
- **Pathology:** A complete necropsy is performed on all animals. All organs and tissues are examined for gross lesions. Tissues are preserved, and microscopic examinations are performed by a pathologist.

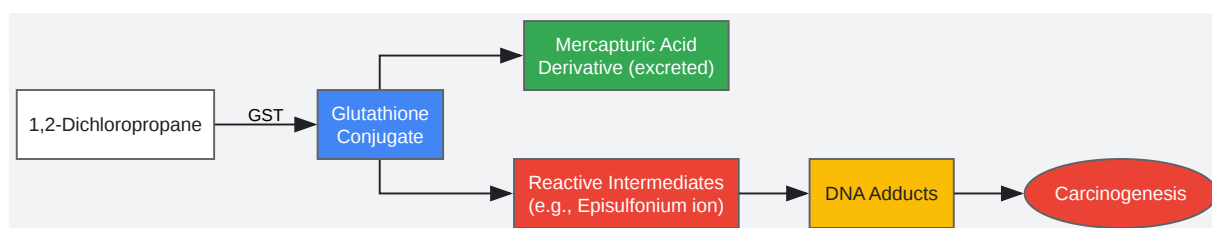
Specific details for the 1,2-Dichloropropane (NTP TR 263) and Telone II (1,3-Dichloropropene) (NTP TR 269) studies can be found in the respective technical reports.[\[5\]](#)[\[7\]](#)

In Vitro Mutagenicity (Ames Test)

The Ames test, a bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical.

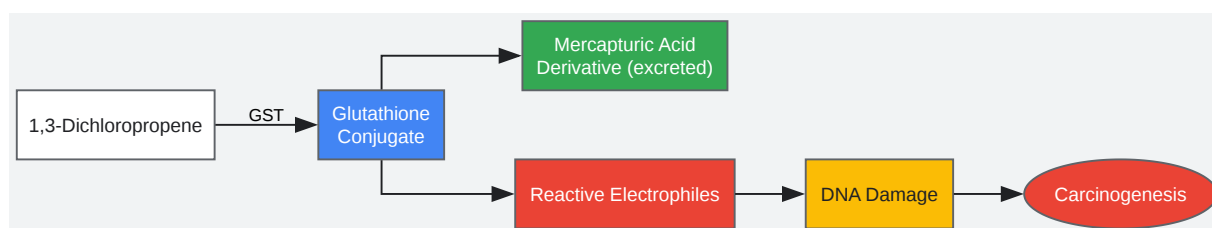
- **Test System:** Histidine-dependent strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) are used.
- **Metabolic Activation:** The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254.
- **Procedure:** The test chemical, bacterial strain, and S9 mix (if used) are combined and plated on a minimal agar medium lacking histidine.
- **Endpoint:** The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted after a 48-72 hour incubation period. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

Mandatory Visualization



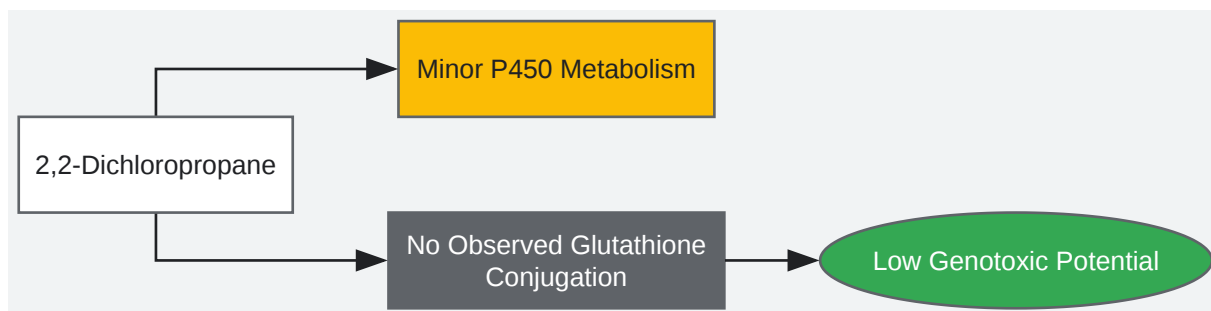
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Caption: Metabolic activation of 1,2-Dichloropropane via glutathione conjugation.



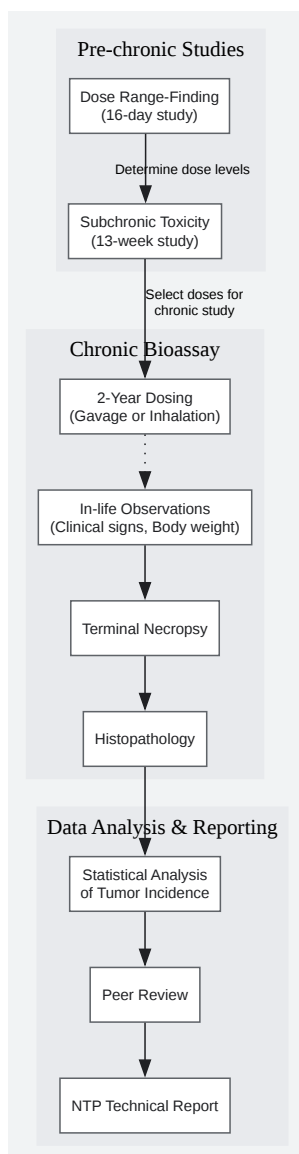
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Caption: Metabolic activation of 1,3-Dichloropropene via glutathione conjugation.



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Caption: Known metabolic characteristics of 2,2-Dichloropropane.



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Caption: General experimental workflow for NTP carcinogenicity bioassays.

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